Cas no 105222-07-9 (4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid)
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Thieno[2,3-c]pyridine-7-carboxylic acid, 4,5,6,7-tetrahydro-
- 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid
- EN300-345249
- 105222-07-9
- 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylicacid
- 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid
- SCHEMBL4894264
-
- MDL: MFCD20658169
- Inchi: 1S/C8H9NO2S/c10-8(11)6-7-5(1-3-9-6)2-4-12-7/h2,4,6,9H,1,3H2,(H,10,11)
- InChI Key: OCEBBRCFHOQOQC-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)NCCC2C=CSC1=2
Computed Properties
- Exact Mass: 183.03539970Da
- Monoisotopic Mass: 183.03539970Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 77.6Ų
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-345249-0.05g |
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
105222-07-9 | 95.0% | 0.05g |
$996.0 | 2025-03-18 | |
| Enamine | EN300-345249-0.1g |
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
105222-07-9 | 95.0% | 0.1g |
$1043.0 | 2025-03-18 | |
| Enamine | EN300-345249-0.25g |
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
105222-07-9 | 95.0% | 0.25g |
$1090.0 | 2025-03-18 | |
| Enamine | EN300-345249-0.5g |
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
105222-07-9 | 95.0% | 0.5g |
$1137.0 | 2025-03-18 | |
| Enamine | EN300-345249-1.0g |
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
105222-07-9 | 95.0% | 1.0g |
$1185.0 | 2025-03-18 | |
| Enamine | EN300-345249-2.5g |
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
105222-07-9 | 95.0% | 2.5g |
$2324.0 | 2025-03-18 | |
| Enamine | EN300-345249-5.0g |
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
105222-07-9 | 95.0% | 5.0g |
$3438.0 | 2025-03-18 | |
| Enamine | EN300-345249-10.0g |
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
105222-07-9 | 95.0% | 10.0g |
$5099.0 | 2025-03-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100272-100MG |
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
105222-07-9 | 95% | 100MG |
¥ 1,716.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100272-250MG |
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid |
105222-07-9 | 95% | 250MG |
¥ 2,745.00 | 2023-04-06 |
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid Suppliers
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid Related Literature
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid
Professional Introduction to 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid (CAS No. 105222-07-9)
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid, identified by the Chemical Abstracts Service number 105222-07-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the thienopyridine class, which is characterized by a fused thiophene and pyridine ring system. The presence of a carboxylic acid functional group at the 7-position enhances its reactivity and makes it a valuable scaffold for drug discovery and development.
The structural motif of 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid combines the aromaticity of thiophene with the nitrogen-rich environment of pyridine, creating a versatile platform for further chemical modifications. This dual functionality has been exploited in various synthetic strategies to develop derivatives with enhanced pharmacological properties. The compound’s ability to interact with biological targets through both hydrophobic and hydrogen bonding interactions makes it an attractive candidate for exploring new therapeutic avenues.
In recent years, there has been a growing interest in thienopyridine derivatives as pharmacophores due to their demonstrated efficacy in modulating various biological pathways. Studies have shown that compounds within this class exhibit potential activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders. The carboxylic acid moiety in 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid provides a handle for further derivatization, enabling the introduction of diverse substituents that can fine-tune biological activity and pharmacokinetic profiles.
One of the most compelling aspects of 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes such as kinases and phosphodiesterases. For instance, recent studies have highlighted its utility in generating potent small-molecule inhibitors that disrupt aberrant signaling pathways implicated in cancer progression. The structural flexibility of the thienopyridine core allows for the creation of derivatives with high selectivity and improved binding affinity to biological targets.
The synthesis of 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the carboxylic acid at the 7-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications. The availability of high-quality starting materials has facilitated rapid progress in exploring its derivatives and evaluating their biological efficacy.
From a medicinal chemistry perspective, 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid serves as a valuable building block for structure-activity relationship (SAR) studies. By systematically varying substituents on the thiophene or pyridine ring systems, researchers can gain insights into how structural features influence biological activity. Such studies are crucial for optimizing lead compounds and developing candidates with improved therapeutic profiles. The compound’s versatility has been demonstrated in generating derivatives with enhanced solubility, metabolic stability, and target engagement.
Recent preclinical investigations have shown promising results with 4H,5,6,7,H-thieno[2,3-c]pyridine-7-carboxylic acid derivatives in models of cancer and inflammation. These studies suggest that certain analogs exhibit significant inhibitory effects on key enzymes involved in disease pathogenesis. The ability to modulate these pathways offers hope for developing new treatments with fewer side effects compared to existing therapies. Furthermore,the compound’s compatibility with various biocidal approaches has opened up possibilities for its use in combination therapies,where it could synergize with other drugs to achieve better outcomes.
The growing body of evidence supporting thepotentialofthienopyridines as therapeutic agents underscores the importanceofcompounds like 4,H,5,H,6,H,7-thieno[2,3-c]pyridine--7-carboxylic acid. As research continues,it is anticipated that new synthetic strategies will be developed to further expand the library.The integration.),of computational methods such as molecular modeling will also play a crucial role in accelerating the discovery process by predicting
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